An In-depth Technical Guide to 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Properties, Synthesis, and Biological Potential
Introduction
Heterocyclic compounds form the cornerstone of numerous therapeutic agents and functional materials. Among these, the 1,3,4-oxadiazole scaffold has garnered significant attention due to its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiol group at the 2-position of the oxadiazole ring, along with a substituted phenyl ring at the 5-position, can significantly modulate these activities. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of a specific derivative, 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol (also known as 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol), designed for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a solid organic compound with the molecular formula C₉H₈N₂OS and a molecular weight of 192.24 g/mol .[1] Its chemical structure features a central 1,3,4-oxadiazole ring, which is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. This core is substituted with a 2-methylphenyl (o-tolyl) group at the 5-position and a thiol (-SH) group at the 2-position. The presence of the thiol group allows for the existence of a thione tautomer, 5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-thione, and the equilibrium between these two forms can be influenced by the solvent and solid-state packing.
Table 1: Physicochemical Properties of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
| Property | Value | Reference |
| CAS Number | 2503-66-4 | [1][2][3][4] |
| Molecular Formula | C₉H₈N₂OS | [1][3] |
| Molecular Weight | 192.24 | [1][3] |
| Appearance | Expected to be a solid | [3] |
| Purity | Commercially available up to 96% | [4][5] |
Synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry.[6] The most common and efficient method involves a three-step reaction sequence starting from the corresponding benzoic acid.
Experimental Protocol: Synthesis
Step 1: Esterification of 2-Methylbenzoic Acid
-
In a round-bottom flask, dissolve 2-methylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product, methyl 2-methylbenzoate, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Hydrazinolysis of Methyl 2-Methylbenzoate
-
Dissolve the crude methyl 2-methylbenzoate in absolute ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours. The formation of a precipitate (2-methylbenzohydrazide) indicates the progress of the reaction.
-
Cool the reaction mixture to room temperature and filter the solid product.
-
Wash the precipitate with cold ethanol and dry to obtain the pure hydrazide.
Step 3: Synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
-
In a round-bottom flask, dissolve 2-methylbenzohydrazide in absolute ethanol.
-
Add an equimolar amount of potassium hydroxide, followed by a slight excess of carbon disulfide.
-
Reflux the mixture for 10-14 hours.[6]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain pure 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol.
Spectroscopic Characterization
The structure of the synthesized compound can be confirmed using various spectroscopic techniques. While specific spectra for 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol are not provided in the search results, the expected characteristic signals can be inferred from data on analogous compounds.[6]
Table 2: Predicted Spectroscopic Data for 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol
| Technique | Expected Characteristic Signals |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2600-2550 (S-H stretch, thiol tautomer), ~1600 (C=N stretch), ~1580 (C=C stretch), ~1300 (C=S stretch, thione tautomer), ~1100 (C-O-C stretch of oxadiazole) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0-14.0 (br s, 1H, SH/NH), ~7.2-7.8 (m, 4H, Ar-H), ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~175-180 (C=S, thione tautomer), ~155-165 (C-5 of oxadiazole), ~125-140 (Ar-C), ~20 (CH₃) |
| Mass Spectrometry (EI) | m/z 192 [M]⁺ |
Biological Activities and Potential Applications
The 1,3,4-oxadiazole-2-thiol scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[6] The presence of the thiol group enhances the compound's ability to act as a hydrogen bond donor and acceptor, and it can also chelate metal ions, which is often crucial for enzymatic inhibition.
Antifungal Activity
Numerous studies have demonstrated the antifungal potential of 5-substituted-1,3,4-oxadiazole-2-thiols against a variety of fungal strains, including Aspergillus flavus, Aspergillus niger, and Candida albicans.[6][7] The mechanism of action is often attributed to the disruption of fungal cell wall synthesis or the inhibition of essential enzymes.
Experimental Protocol: In Vitro Antifungal Screening (Agar Dilution Method)
-
Prepare a stock solution of 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol in DMSO.
-
Prepare a series of dilutions of the stock solution.
-
Incorporate each dilution into molten Sabouraud Dextrose Agar (SDA) to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a standardized suspension of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 28-30 °C) for 48-72 hours.
-
Measure the diameter of the zone of inhibition around the point of inoculation.
-
A positive control (e.g., a known antifungal agent like fluconazole) and a negative control (DMSO) should be included.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Antibacterial Activity
The antibacterial properties of this class of compounds have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][9]
Experimental Protocol: In Vitro Antibacterial Screening (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (e.g., ciprofloxacin) and a negative control (broth with DMSO).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Activity
The thiol group in 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol can act as a radical scavenger, suggesting potential antioxidant properties.[10][11] This can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a methanolic solution of DPPH.
-
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Ascorbic acid can be used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the compound.
Conclusion
5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a versatile heterocyclic compound with significant potential in the development of new therapeutic agents. Its straightforward synthesis and the established biological activity of the 1,3,4-oxadiazole-2-thiol scaffold make it an attractive candidate for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological properties of this compound. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate its therapeutic potential.
References
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Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Link
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abcr GmbH. (n.d.). 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol, 95%. Retrieved from [Link]
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Jin, L., Chen, J., Song, B., Chen, Z., Yang, S., & Hu, D. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3215-3220. Link
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de Oliveira, C. B., Pires, R. H., Kischkel, B., de Souza, C. W. O., da Silva, A. C. A., & de Castro, S. L. (2018). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 9, 298. Link
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Hasan, A., & Khan, I. (2012). Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Journal of the Chilean Chemical Society, 57(2), 1138-1141. Link
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. International Journal of Electrochemical Science, 9, 868-880. Link
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El-Sayed, W. A., Ali, O. M., & Abd-Allah, N. A. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 1983-1988. Link
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Szałapska, K., Szymańska, E., Bielenica, A., & Wolska, I. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. Link
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Kumar, D., & Kumar, R. (2015). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. International Journal of Advanced Research in Science and Engineering, 4(1), 69-75. Link
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Pathak, S., & Singh, A. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. Link
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Qamar, S., Hussain, K., Bukhari, N. I., Siddiqui, S. Z., ur-Rehman, A., Abbas, M. A., Parveen, S., Latif, A., Qamar, A., Ali, E., Shehzadi, N., Islam, M., & Naheed, S. (2019). Evaluating the antidiabetic and antioxidant properties of 5-benzyl-1,3,4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 18(5), 1051-1056. Link
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